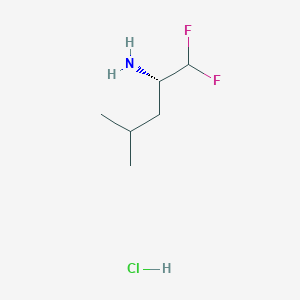![molecular formula C33H25N3O3 B2693242 (Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide CAS No. 474072-60-1](/img/structure/B2693242.png)
(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide, commonly known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. This compound belongs to the class of kinase inhibitors, which are known for their ability to block the activity of specific enzymes involved in cell signaling pathways.
作用机制
The mechanism of action of TAK-659 involves the inhibition of specific kinases involved in cell signaling pathways. By blocking the activity of these enzymes, TAK-659 can disrupt the signaling pathways that are responsible for the proliferation and survival of cancer cells and immune cells. This compound has been shown to have a selective and potent inhibitory effect on BTK, ITK, and JAK3, which are known to play a key role in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, TAK-659 has been shown to modulate the activity of immune cells, including B cells, T cells, and natural killer cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of autoimmune diseases and inflammatory disorders.
实验室实验的优点和局限性
One of the main advantages of using TAK-659 in lab experiments is its high potency and selectivity for specific kinases. This compound has been shown to have a low IC50 value, indicating that it can effectively inhibit the activity of its target enzymes at low concentrations. In addition, TAK-659 has been shown to have good pharmacokinetic properties, which make it suitable for use in animal models.
One of the limitations of using TAK-659 in lab experiments is its potential for off-target effects. While this compound has been shown to be selective for specific kinases, it may also inhibit the activity of other enzymes that are not intended targets. In addition, the use of TAK-659 may have unintended effects on other signaling pathways, which could complicate the interpretation of experimental results.
未来方向
There are several potential future directions for the research and development of TAK-659. One area of interest is the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Another area of interest is the exploration of TAK-659 in the treatment of other diseases, such as rheumatoid arthritis, multiple sclerosis, and lupus. Finally, the development of new analogs of TAK-659 with improved pharmacokinetic properties and selectivity for specific kinases could lead to the discovery of more effective therapeutic agents.
合成方法
The synthesis of TAK-659 involves a series of chemical reactions that are carried out in a laboratory setting. One of the most common methods used for the synthesis of this compound is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst. This method has been shown to be efficient and reproducible, with high yields of the desired product.
科学研究应用
TAK-659 has been extensively studied in preclinical and clinical trials for its potential as a therapeutic agent. In vitro studies have shown that TAK-659 is a potent inhibitor of various kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell signaling. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
属性
IUPAC Name |
(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H25N3O3/c34-21-27(33(37)36-30-15-7-14-29-28(30)13-8-18-35-29)19-26-16-17-31(38-22-24-9-3-1-4-10-24)32(20-26)39-23-25-11-5-2-6-12-25/h1-20H,22-23H2,(H,36,37)/b27-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHNJYOPUCIZFV-DIBXZPPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC4=C3C=CC=N4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(/C#N)\C(=O)NC3=CC=CC4=C3C=CC=N4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-methoxyphenylsulfonamido)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2693161.png)
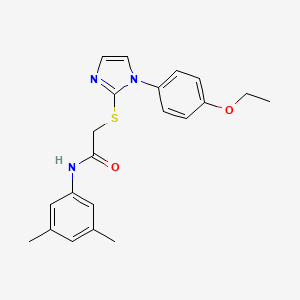
![4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one](/img/structure/B2693167.png)
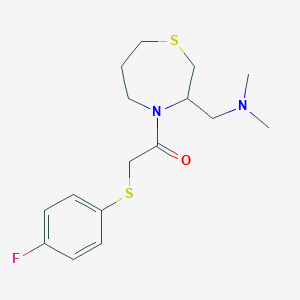
![Methyl 2-[({5-chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)amino]benzenecarboxylate](/img/structure/B2693171.png)
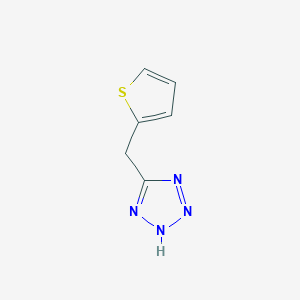
![1-(4-(Allyloxy)phenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2693173.png)
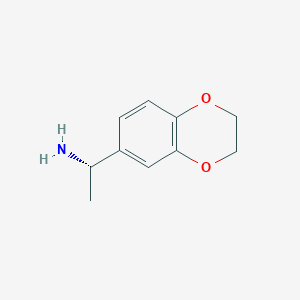
![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2693175.png)
![(1S,5R)-Spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]](/img/structure/B2693176.png)
![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2693178.png)
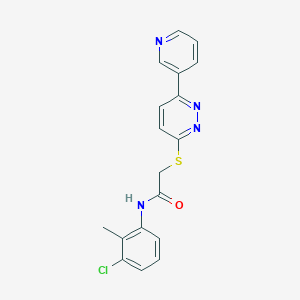
![3-[(2E)-2-{[(2-fluorophenyl)methoxy]imino}ethyl]-4-phenylthiophene-2,5-dicarbonitrile](/img/structure/B2693180.png)
